![molecular formula C9H11F3O2 B2622457 4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 952403-55-3](/img/structure/B2622457.png)
4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid
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Overview
Description
4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the CAS Number: 952403-55-3 . It has a molecular weight of 208.18 . The compound is stored at room temperature and is available in powder form .
Synthesis Analysis
An asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been realized via a formal [4 + 2] cycloaddition reaction enabled by organocatalysis . This permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H11F3O2/c10-9(11,12)8-3-1-7(5-8,2-4-8)6(13)14/h1-5H2,(H,13,14) . The InChI key is WJDGZRZVDQRWCU-UHFFFAOYSA-N .Chemical Reactions Analysis
The compound is involved in an organocatalytic formal [4 + 2] cycloaddition reaction . This reaction is mechanistically distinct from preceding methods, which involve enamine catalysis or Brønsted acid catalysis . This reaction is effected through a hydrogen bond catalysis .Physical And Chemical Properties Analysis
The compound has a molecular weight of 208.18 . It is stored at room temperature and is available in powder form . More specific physical and chemical properties such as density, boiling point, and melting point are not available in the retrieved resources.Scientific Research Applications
Asymmetric Synthesis
The bicyclo[2.2.1]heptane scaffold is a privileged molecular structure embedded in numerous compounds with various functions . It provides the basis for asymmetric synthesis and catalysis . Bornanesultam, a compound containing this structure, is a well-known chiral auxiliary .
Organocatalysis
An organocatalytic formal [4 + 2] cycloaddition reaction has been realized that permits rapid access to a wide range of bicyclo[2.2.1]heptane-1-carboxylates in a highly enantioselective manner from simple starting materials under mild and operationally simple conditions .
Drug Discovery
Bicyclo[2.2.1]heptane is featured by drug candidates such as LMV-6015 and AMG 221 . The development of enantioselective approaches to functionalized bicyclo[2.2.1]heptanes is critical for target-oriented and diversity-oriented syntheses of related biologically significant molecules, and therefore it is highly desirable for relevant drug discovery .
Natural Products
Camphor, sordarins, α-santalol and β-santalol are bioactive natural products that contain this structural moiety .
Transition-Metal Catalysis
Dibenzyldiene and diphonane are effective chiral ligands for transition-metal catalysis .
Thermodynamic Property Data
This compound, like other pure compounds, is subject to dynamic data analysis for critically evaluated thermodynamic property data .
Safety And Hazards
properties
IUPAC Name |
4-(trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O2/c10-9(11,12)8-3-1-7(5-8,2-4-8)6(13)14/h1-5H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WJDGZRZVDQRWCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCC1(C2)C(=O)O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid | |
CAS RN |
952403-55-3 |
Source
|
Record name | 4-(trifluoromethyl)bicyclo[2.2.1]heptane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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